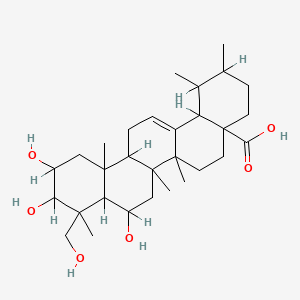

Madecassic acid

Description

Origin and Research Significance within Centella asiatica Constituents

Centella asiatica is a perennial creeper native to tropical and subtropical regions of Asia, including Malaysia, India, and China. mdpi.com It has been traditionally consumed as a health drink, used as a vegetable, and applied topically for dermatological conditions such as wounds, burns, psoriasis, and inflammation. mdpi.comeg.net The plant's therapeutic effects are strongly correlated with the presence of pentacyclic triterpenes, with madecassic acid being one of the four major compounds alongside asiaticoside (B1665284), madecassoside (B7823665), and asiatic acid. mdpi.commdpi.comnih.govresearchgate.net

While Centella asiatica contains numerous active constituents, including flavonoids and phenolic compounds, the triterpenoids, particularly asiaticoside, madecassoside, asiatic acid, and this compound, are widely recognized for their significant biological activities. researchgate.netresearchgate.netresearchgate.net this compound is an aglycone, meaning it is the non-sugar component of a triterpenoid (B12794562) saponin (B1150181). mdpi.comnih.gov Studies suggest that the glycosides, asiaticoside and madecassoside, may exert some of their biological activity after being metabolized into their corresponding aglycones, asiatic acid and this compound, in the intestine. nih.gov The concentration of these triterpenes can vary depending on the geographical origin of the plant. seppic.com The significance of this compound in research is highlighted by its implication in various observed pharmacological effects of Centella asiatica extracts and its potential as a standalone therapeutic agent or a lead structure for developing new compounds. researchgate.netfrontiersin.orgrsc.orgresearchgate.netijbs.com

Overview of Preclinical Research Areas and Emerging Interests

Preclinical research on this compound has explored a range of potential therapeutic applications, primarily focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. frontiersin.orgrsc.orgresearchgate.netijbs.comfrontiersin.orgnih.govdergipark.org.trdergipark.org.tr These areas align with the traditional uses of Centella asiatica and are supported by in vitro and in vivo studies investigating the underlying mechanisms of action. mdpi.commdpi.comfrontiersin.orgnih.gov

Emerging interests in this compound research include its potential in addressing specific conditions such as neurodegenerative diseases, diabetes, and liver injury. mdpi.commdpi.comfrontiersin.orgnih.govjddtonline.info Furthermore, studies are investigating the potential of chemically modified this compound derivatives to enhance specific activities, particularly in the context of anticancer therapy. frontiersin.orgrsc.orgresearchgate.net The multifaceted nature of this compound's biological activities makes it a subject of ongoing investigation to fully elucidate its therapeutic potential. ijbs.com

Preclinical research has indicated that this compound may influence various cellular pathways and molecular targets. Studies have explored its effects on inflammatory mediators, oxidative stress markers, apoptotic factors, and signaling pathways such as NF-κB and MAPK. ijbs.comjddtonline.inforesearchgate.netspandidos-publications.com The potential of this compound to modulate the immune response has also been investigated, particularly in the context of cancer. frontiersin.orgresearchgate.net

Below is a summary of preclinical research areas where this compound has demonstrated activity:

| Research Area | Observed Effects (Preclinical) | Relevant Studies |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-1β, IL-6), modulation of NF-κB pathway. | jddtonline.inforesearchgate.netspandidos-publications.com |

| Antioxidant | Scavenging free radicals, mitigating oxidative stress, enhancing antioxidant enzyme activity (e.g., SOD, CAT), protecting against lipid peroxidation. | frontiersin.orgresearchgate.netfrontiersin.orgdergipark.org.trdergipark.org.trpaulaschoice.fr |

| Neuroprotective | Protection against cellular damage in neuronal models, potential in models of neurodegenerative diseases. | mdpi.comfrontiersin.orgnih.govimrpress.com |

| Anticancer | Inhibition of cancer cell growth, induction of apoptosis, modulation of immune response in cancer models, potential of derivatives. | frontiersin.orgrsc.orgresearchgate.netijbs.comdergipark.org.trdergipark.org.tr |

| Wound Healing | Promotion of collagen synthesis and cell proliferation (often studied in conjunction with other C. asiatica triterpenes). | medicalnewstoday.comeg.netpaulaschoice.frcir-safety.org |

| Antidiabetic | Suggested effects on insulin (B600854) sensitivity and glucose uptake in specific models. | jddtonline.inforesearchgate.net |

| Cardioprotective | Potential protective effects in models of cardiac dysfunction and chemotherapy-induced cardiotoxicity. | ijbs.comjddtonline.info |

| Hepatoprotective | Potential protective effects in models of liver injury. | mdpi.com |

This table provides a snapshot of the diverse preclinical investigations into this compound, highlighting its potential across various disease models. Further detailed research findings within these areas contribute to a growing understanding of this compound's pharmacological profile.

Properties

IUPAC Name |

8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAUVHZJPXOEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18449-41-7 | |

| Record name | Brahmic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urs-12-en-28-oic acid, 2,3,6,23-tetrahydroxy-, (2α,3β,4α,6β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Isolation, Extraction, and Analytical Methodologies for Madecassic Acid

Optimized Extraction Techniques and Conditions

Extraction is the initial step in separating madecassic acid from the plant matrix. The efficiency of this process is influenced by factors such as the solvent type, temperature, time, solvent-to-solid ratio, and particle size of the raw material. nanobioletters.com Conventional methods like maceration, reflux, and Soxhlet extraction are commonly employed, alongside newer techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE). nanobioletters.comresearchgate.netresearchgate.net

Reflux Extraction Methods

Reflux extraction is a widely used technique for extracting bioactive compounds from plant materials, including this compound from C. asiatica. nanobioletters.comgoogle.com This method involves heating the solvent to its boiling point and condensing the vapor back into the extraction vessel, allowing for continuous extraction over a period.

Optimized reflux extraction conditions for this compound from Centella asiatica typically involve using ethanol (B145695) solutions. Studies have shown that a 60-70 v% ethanol solution can be used for reflux extraction at temperatures between 40-50°C for 0.5 to 1 hour, repeated 1 to 3 times. google.com Another method specifies using a 65 v% ethanol solution at 45°C for 0.8 hours, repeated twice, with a solvent amount 8 times the weight of the Centella asiatica. google.com

After reflux extraction, the extract is filtered, and the solvent is recovered from the filtrate. The residue can then be dissolved in a 50-60 v% ethanol solution to obtain a crude extract. google.com

Macroporous Resin Column Chromatography for Purification

Macroporous resin column chromatography is an effective technique for the purification and enrichment of triterpenoids, including this compound, from C. asiatica extracts. google.compatsnap.comresearchgate.netresearchgate.net This method utilizes the adsorption and desorption characteristics of different components on the resin to achieve separation. researchgate.net Macroporous resins offer advantages such as easy operation, strong adsorption capacity, low running cost, and low solvent consumption compared to traditional purification techniques like liquid-liquid extraction and silica (B1680970) gel column chromatography. researchgate.net

In a typical purification process, the crude extract is applied to a macroporous resin column. For instance, an XAD-9 macroporous resin column can be used, followed by elution with an acid solution with a pH of 2-4. google.com The effluent and acid wash are combined, and the pH is adjusted to neutral before further purification. google.com Another step might involve using an XAD-3 macroporous resin column, eluting with ethanol solutions of varying concentrations. google.com For example, elution with 30-40% ethanol can preferentially elute asiatic acid due to polarity differences, while elution with 55-65% ethanol can collect the this compound-containing eluent. google.com

Different macroporous resins exhibit varying adsorption and desorption capacities for triterpene saponins (B1172615). HPD100 resin, for example, has shown high adsorption and desorption capacities and speed for asiaticoside (B1665284) and madecassoside (B7823665) compared to other resins like HPD300, X-5, AB-8, and D101. researchgate.net

High-Resolution Chromatographic Separation and Quantification

High-resolution chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. researchgate.netnih.govscielo.brnanobioletters.comresearchgate.netresearchgate.netchemrxiv.orgnih.govtci-thaijo.orgingentaconnect.comjocpr.comresearchgate.netresearchgate.netscielo.br

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods have been developed and validated for the analysis of this compound and other triterpenoids in C. asiatica. nih.govscielo.brnih.govtci-thaijo.orgingentaconnect.comjocpr.comresearchgate.netscielo.br These methods often utilize reversed-phase columns and UV detection at wavelengths such as 205, 206, or 210 nm. chemrxiv.orgnih.govtci-thaijo.orgingentaconnect.com

Reversed-Phase HPLC with Beta-Cyclodextrin (B164692) as Mobile Phase Additive

This compound and terminolic acid are structural isomers found in Centella asiatica. researchgate.netchrom-china.com Separating these isomers with high resolution is crucial for accurate analysis. The addition of beta-cyclodextrin (β-CD) to the mobile phase in reversed-phase HPLC has been shown to improve the separation of these structural isomers. researchgate.netchrom-china.comchemrxiv.orgoup.comkoreascience.kr

Studies have demonstrated that using a C18 reversed-phase column with a mobile phase containing β-CD allows for the isolation of this compound and terminolic acid with high resolution. researchgate.netchrom-china.com The resolution of these isomers can be increased by increasing the concentration of β-CD in the mobile phase, particularly when using a methanol-water mixture (e.g., 65:35, v/v) at pH 4. chrom-china.comoup.comkoreascience.kr The hydrophobic inner cavity of β-CD can include the hydrophobic this compound isomers, facilitating their separation. oup.com

An example of a mobile phase composition for separating this compound and terminolic acid includes methanol/water solutions (65:35, v/v, pH 4) with the addition of 4 mmol/L β-CD. oup.comkoreascience.kr

Simultaneous Estimation of Triterpenoid (B12794562) Constituents

HPLC methods have been developed for the simultaneous quantification of multiple triterpenoid constituents in Centella asiatica, including this compound, asiatic acid, madecassoside, and asiaticoside. nih.govnih.govtci-thaijo.orgingentaconnect.comjocpr.comucl.ac.be This is important for comprehensive quality control and standardization of C. asiatica raw materials and products.

Validated HPLC-UV methods allow for the simultaneous determination of these four key compounds. nih.govucl.ac.be For instance, a reversed-phase HPLC system with a C18 column and UV detection at 205 nm can separate and quantify asiaticoside, madecassoside, asiatic acid, and this compound. nih.gov Another method uses a Phenomenex Aqua 5μ C18 column with a gradient mobile phase of water (0.1% TFA), acetonitrile (B52724) (0.1% TFA), and methyl tert-butyl ether (0.1% TFA), and UV detection at 206 nm for the simultaneous determination of six triterpenes, including this compound and its isomer terminolic acid, as well as asiaticoside, madecassoside, asiatic acid, and asiaticoside-B. ingentaconnect.comresearchgate.net

These simultaneous estimation methods provide good linearity, accuracy, and precision, making them suitable for routine analysis. nih.govscielo.brtci-thaijo.orgresearchgate.net For example, a validated method for simultaneous quantification reported linearity with R² values close to 1 for all compounds, and recovery rates ranging from 98.39% to 100.02%. researchgate.net

Table 1: Examples of HPLC Parameters for Triterpenoid Analysis

| Analyte(s) | Column Type | Mobile Phase | Detection Wavelength (nm) | Reference |

| Asiaticoside, Madecassoside, Asiatic acid, this compound | RP18 | Acetonitrile/Water | 205 | nih.gov |

| This compound, Terminolic acid | C18 Reversed-Phase | Methanol-Water (65:35, v/v, pH 4) with β-CD | Not specified | researchgate.netchrom-china.comoup.comkoreascience.kr |

| Madecassoside, Asiaticoside, this compound, Asiatic acid | Not specified (HPLC-UV) | Not specified | Not specified | nih.govucl.ac.be |

| Asiaticoside, Madecassoside, Asiatic acid, this compound, Terminolic acid, Asiaticoside-B | Phenomenex Aqua 5μ C18 | Gradient: Water (0.1% TFA), Acetonitrile (0.1% TFA), MTBE (0.1% TFA) | 206 | ingentaconnect.comresearchgate.net |

| Asiaticoside, Madecassoside, Asiatic acid, this compound | Acquity™ UPLC BEH C18 | Distilled water and Acetonitrile | 205 | tci-thaijo.org |

Table 2: Examples of Triterpenoid Content in C. asiatica Extracts

| Compound | Content Range (%) (based on raw data) | Source | Reference |

| This compound | 0.017–0.039 | C. asiatica extraction using ethanol | scielo.br |

| Asiatic acid | 0.003–0.022 | C. asiatica extraction using ethanol | scielo.br |

| Madecassoside | 0.473–0.949 | C. asiatica extraction using ethanol | scielo.br |

| Asiaticoside | 0.096–0.193 | C. asiatica extraction using ethanol | scielo.br |

| This compound | 0.02-0.72 (average 0.12 ± 0.13) | Ethanolic extracts from C. asiatica | researchgate.net |

| Asiatic acid | 0.00-0.29 (average 0.03 ± 0.06) | Ethanolic extracts from C. asiatica | researchgate.net |

| Madecassoside | 0.15-5.27 (average 1.59 ± 1.26) | Ethanolic extracts from C. asiatica | researchgate.net |

| Asiaticoside | 0.04-2.41 (average 0.44 ± 0.52) | Ethanolic extracts from C. asiatica | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) offers a faster and more efficient alternative to conventional HPLC for the analysis of this compound and other triterpenoids. tci-thaijo.org UPLC systems typically utilize columns packed with smaller particles (e.g., 1.7 µm), allowing for higher resolution and shorter run times. tci-thaijo.org

A developed UPLC method for the quantification of this compound, asiaticoside, madecassoside, and asiatic acid in C. asiatica involves extracting the plant material with methanol. tci-thaijo.org The analysis is performed on a C18 UPLC column using a mobile phase consisting of distilled water and acetonitrile, with detection at a wavelength of 205 nm. tci-thaijo.org This method has demonstrated good linearity, with a coefficient of determination (R²) of 0.999 for this compound in a specific concentration range. tci-thaijo.org The method also showed good recovery rates, typically within the range of 95-105%. tci-thaijo.org

Table 1: UPLC Validation Parameters for this compound Quantification tci-thaijo.org

| Parameter | Value |

| Linearity (R²) | 0.999 |

| Recovery (%) | 95-105 |

| LOD (mg/mL) | 0.01309 |

| LOQ (mg/mL) | 0.0473 |

High-Performance Thin-Layer Chromatography (HPTLC)-Densitometry

High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry is another valuable technique for the qualitative and quantitative analysis of this compound in Centella asiatica. nih.govthieme-connect.comakjournals.com HPTLC offers advantages in terms of cost-effectiveness and the ability to analyze multiple samples simultaneously. akjournals.com

Validated HPTLC-densitometry protocols have been developed for the determination of this compound, asiatic acid, asiaticoside, and madecassoside. nih.govresearchgate.net A typical HPTLC method involves separation on silica gel plates using a mobile phase system, such as a mixture of chloroform, methanol, and water. thieme-connect.comakjournals.com Quantification is performed by scanning the HPTLC plates with a densitometer, often in absorption-reflection mode at a specific wavelength (e.g., 600 nm after color development with anisaldehyde reagent or at 202 nm without derivatization). thieme-connect.comakjournals.com

HPTLC-densitometry methods have shown good linearity for this compound, with reported correlation coefficients (r) of 0.998. thieme-connect.com These methods are validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), repeatability, intermediate precision, and recovery. thieme-connect.comakjournals.com

Table 2: HPTLC-Densitometry Linearity for this compound thieme-connect.com

| Compound | Correlation Coefficient (r) |

| This compound | 0.998 |

Research findings using HPTLC-densitometry have provided data on the content of this compound in different C. asiatica accessions, with reported ranges and average percentages. nih.govresearchgate.net For instance, one study found this compound content ranging from 0.02% to 0.72%, with an average of 0.12% ± 0.13% in various accessions. nih.gov

Differentiation from Structural Isomers (e.g., Terminolic Acid)

This compound has structural isomers, such as terminolic acid. ingentaconnect.comchrom-china.comnih.gov These isomers have the same molecular formula (C₃₀H₄₈O₆) but differ in the arrangement of their atoms. nih.govnih.gov Differentiating this compound from its structural isomers is crucial for accurate analysis and characterization.

Chromatographic techniques, particularly HPLC, are effective for separating structural isomers like this compound and terminolic acid. researchgate.netchrom-china.comnih.govoup.comresearchgate.net The addition of modifiers to the mobile phase can enhance the separation of these closely related compounds. researchgate.netchrom-china.comnih.govoup.com For example, reversed-phase HPLC methods using β-cyclodextrin (β-CD) as a mobile phase additive have been developed for the separation of this compound and terminolic acid. chrom-china.comnih.govoup.comresearchgate.net The separation is achieved on a C18 reversed-phase column. chrom-china.comnih.govoup.com The concentration of β-CD and the pH of the mobile phase can influence the resolution of the isomers. chrom-china.comnih.gov Studies suggest that the separation is facilitated by different inclusion forces between the isomers and β-CD. chrom-china.comnih.gov

Table 3: Mobile Phase Composition for HPLC Separation of this compound and Terminolic Acid oup.com

| Mobile Phase Component | Concentration/Ratio |

| Methanol | 65% (v/v) |

| Water | 35% (v/v) |

| β-Cyclodextrin | 4 mmol/L |

| pH | 4 |

The difference in structure between this compound and terminolic acid, specifically in the E cyclic ring, leads to variations in their interaction with the stationary phase and mobile phase modifiers, enabling their chromatographic separation. oup.comscispace.com

Biosynthetic Pathways and Regulation of Madecassic Acid Production

Enzymatic Bioconversion Steps in Centella asiatica

Specific enzymatic steps are crucial for the conversion of precursor molecules into madecassic acid and its glycosylated form, madecassoside (B7823665), in C. asiatica.

Role of CYP450-Dependent Monooxygenases in C6-Hydroxylation

CYP450-dependent monooxygenases play a significant role in the hydroxylation steps of triterpenoid (B12794562) biosynthesis. In the pathway leading to this compound, hydroxylation at the C6 position is a key bioconversion step researchgate.netnih.gov. While the precise sequence of all hydroxylation events leading to this compound (hydroxylation at C-2α, C-3β, C-23, and C-6β) is still being elucidated, CYP450 enzymes are known to be involved in these oxidative modifications ub.eduoup.com. Research indicates that C6-hydroxylation is a dominant bioconversion step in C. asiatica, leading to the formation of this compound from asiatic acid researchgate.netnih.gov.

Role of UDP-Glc Glucosyltransferases in C28-Glycosylation

UDP-Glc glucosyltransferases (UGTs) are responsible for the glycosylation of triterpenoid aglycones, including this compound. This glycosylation typically occurs at the C28 carboxyl group, leading to the formation of triterpene saponins (B1172615) researchgate.netnih.gov. Asiatic acid and this compound are glucosylated by UGTs to produce asiaticoside (B1665284) and madecassoside, respectively ub.edu. Studies have identified specific UGTs, such as UGT73AD1 and UGT73AH1, that are involved in the glucosylation of asiatic and madecassic acids at the C28 carboxyl group in C. asiatica researchgate.netnih.gov. C28-glycosylation by UDP-Glc glucosyltransferases is considered a dominant bioconversion step in C. asiatica researchgate.netnih.gov.

Influence of Cultivation Conditions on this compound Content

The content of this compound and other centellosides in Centella asiatica can be significantly influenced by various cultivation conditions, including environmental factors, agricultural practices, and elicitation.

Agroclimate and genotype interactions play a significant role in centelloside content. For instance, open cultivation in specific locations has been shown to result in higher this compound content compared to cultivation in other areas mdpi.com.

Nutrient availability also impacts this compound production. Studies have investigated the effect of different nutrient solution strengths in hydroponic systems. An optimal level of electrical conductivity (EC) in the nutrient solution has been found to enhance the content of this compound and other centellosides mdpi.com. Conversely, the addition of micronutrient copper has been shown to decrease the concentration of this compound mdpi.com.

Light quality and intensity can also influence this compound accumulation. Different ratios of red and blue light have been shown to affect the content of this compound, with certain ratios leading to higher accumulation mdpi.com.

Drying conditions during post-harvest processing can also impact this compound content. While some drying periods may lead to an increase in this compound content, extended drying times can result in the degradation of metabolites researchgate.net.

Elicitors, such as methyl jasmonate and coronatine, have been used to stimulate the production of centellosides, including this compound, in C. asiatica hairy root cultures ub.edu. These elicitors can enhance the expression of genes involved in the triterpene metabolic pathway ub.edu.

The concentration of this compound can vary considerably depending on the accession of C. asiatica and the cultivation conditions. Reported ranges for this compound content in various accessions collected from India, for example, vary between 0.02% and 3.06% mdpi.com.

Here is a table summarizing some research findings on the influence of cultivation conditions:

| Condition | Factor Varied | Observed Effect on this compound Content | Source |

| Cultivation Location | Lucknow vs. Bengaluru (Open Cultivation) | Higher content in Lucknow | mdpi.com |

| Nutrient Solution Strength (EC) | Different EC levels (e.g., 0.6, 1.2, 1.8, 2.4) | Highest content at optimal EC (e.g., 1.2 in one study) | mdpi.com |

| Micronutrient Supplementation | Addition of Copper | Decrease in content | mdpi.com |

| Light Quality | Different Red:Blue light ratios | Content affected by light quality, peaking at specific ratios (e.g., 8:2) | mdpi.com |

| Drying Time | Varying drying periods | Content can increase with drying up to a certain point, then degrade | researchgate.net |

| Elicitation | Methyl Jasmonate, Coronatine | Increased production in hairy root cultures | ub.edu |

| Cultivation Method | Organic vs. Non-organic | Higher asiatic acid content in organic cultivation (this compound not explicitly stated for this comparison) | mdpi.com |

Derivatization Strategies and Synthesis of Madecassic Acid Analogues

Targeted Semi-Synthetic Modifications of the Triterpenoid (B12794562) Skeleton

Semi-synthetic modifications are directed towards specific positions on the madecassic acid structure, leveraging its inherent functional groups to introduce new moieties or alter existing ones researchgate.net. The C-2, C-3, C-6, and C-23 hydroxyl groups, the C-28 carboxylic acid group, and the A-ring are common targets for these transformations researchgate.net.

Modification at Hydroxyl Groups (C-2, C-3, C-6, C-23)

The hydroxyl groups at positions C-2, C-3, C-6, and C-23 of the this compound skeleton are amenable to various chemical modifications, such as acetylation chemrxiv.orgrsc.orguc.pt. Acetylation of the hydroxyl groups, particularly at the 2α, 3β, and 23 positions, has been reported in the synthesis of this compound derivatives chemrxiv.orgrsc.org. For instance, 2α,3β,23-triacetyl-madecassic acid is a common intermediate in the synthesis of conjugates chemrxiv.orgrsc.org. The presence of a hydroxyl group at C-6 in this compound derivatives is suggested to have a beneficial effect on the properties of conjugates nih.gov.

Modification at Carboxylic Acid Group (C-28)

The carboxylic acid group at the C-28 position is a primary site for derivatization, commonly undergoing reactions such as esterification and amidation researchgate.netuc.ptacs.orgnih.gov. Esterification of the C-28 carboxylic acid is a strategy used in the synthesis of conjugates, such as those with silybin (B1146174) chemrxiv.orgrsc.org. Amidation of the C-28 carboxylic acid has also been explored as a method to create new this compound derivatives uc.ptnih.gov.

A-Ring Modifications (e.g., 5-membered α,β-unsaturated aldehyde)

Modifications to the A-ring of the triterpenoid skeleton can significantly impact the properties of this compound derivatives uc.ptacs.orgnih.govmdpi.com. Strategies include the introduction of α,β-unsaturated carbonyl moieties uc.ptacs.orgnih.govmdpi.com. Research has indicated that a 5-membered A-ring containing an α,β-unsaturated aldehyde substituted at C-23 can be crucial for specific biological activities researchgate.net.

Introduction of Functional Groups (e.g., furoyl, cinnamate (B1238496), rhodamine B scaffold)

Beyond simple modifications of existing functional groups, the introduction of diverse functional groups onto the this compound scaffold is a strategy to create novel analogues nih.govchemrxiv.orgkoreascience.kr. Examples include the introduction of a 2-furoyl group, which has been explored in the context of A-ring modified derivatives researchgate.net. Conjugation with larger scaffolds, such as the rhodamine B scaffold, has also been successfully achieved, often via amide linkages, leading to conjugates with significantly altered properties nih.gov.

Conjugation Strategies (e.g., with Silybin)

Conjugation involves linking this compound to other bioactive molecules to create hybrid compounds ebi.ac.ukmdpi.comchemrxiv.orgrsc.org. A prominent example is the conjugation of this compound with silybin, a known hepatoprotective agent chemrxiv.orgrsc.orgresearchgate.net. Synthesis of this compound-silybin conjugates has been achieved through different approaches, including direct esterification at specific hydroxyl groups of silybin (e.g., C-3 or C-7) or through the use of amino acid linkers such as glycine (B1666218), β-alanine, or 11-aminoundecanoic acid ebi.ac.ukchemrxiv.orgrsc.org. These conjugation strategies aim to combine the properties of both parent compounds in a single molecule chemrxiv.orgrsc.org. The synthesis of conjugates using amino acid spacers typically involves activating the carboxylic acid of a modified this compound (e.g., 2,3,23-triacetyl this compound) to form an acyl chloride, followed by reaction with the amino acid and subsequent coupling with silybin chemrxiv.orgrsc.org.

Structure Activity Relationship Sar Studies of Madecassic Acid and Its Derivatives

Correlations Between Structural Features and Biological Activities

Research has identified several key structural features that significantly impact the biological activities of Madecassic acid derivatives, particularly their cytotoxic potential. nih.govnih.gov

Influence of A-Ring Configuration (e.g., 5-membered α,β-unsaturated aldehyde at C-23)

Modifications to the A-ring of this compound have shown a notable influence on cytotoxic activity. Specifically, the contraction of the six-membered A-ring to a five-membered ring, particularly when combined with an α,β-unsaturated aldehyde substituted at C-23, appears to be crucial for inducing a specific growth inhibition signature in certain cancer cell lines. nih.govnih.gov For instance, compounds featuring a five-membered A-ring containing an α,β-unsaturated aldehyde substituted at C-23 with a 2-furoyl group have demonstrated potent and differential antiproliferative activity against tumor cells harboring the B-RafV600E mutation. nih.gov Some analogues with a 5-membered A-ring containing an α,β-unsaturated aldehyde esterified at C-23 showed decreased cytotoxic activity compared to their precursors in tested cancer cells. nih.gov

Impact of Hydroxyl Group Presence (e.g., C-6)

The presence and configuration of hydroxyl groups on the this compound structure play a role in its biological activity. The presence of an additional hydroxyl group at position C-6 in this compound derivatives, along with the (2α, 3β) configuration of acetates in ring A, has been suggested to have a beneficial effect on the cytotoxicity and selectivity towards tumor cells. nih.govmdpi.com Acetylation of the hydroxyl groups at positions 2, 3, and 23 of this compound and its dehydrated product significantly increased antiproliferative activity in liver cancer cell lines. chemrxiv.orgnih.gov

Effects of Furoyl and Cinnamate (B1238496) Moieties on Cytotoxicity

The substitution of groups at specific positions on the this compound scaffold can significantly influence cytotoxicity. The attachment of a 2-furoyl group at the C-23 position, particularly in derivatives with a five-membered A-ring containing an α,β-unsaturated aldehyde, appears to be crucial for potent growth inhibition against B-RafV600E-mutant cell lines. nih.gov While the provided search results specifically mention furoyl groups in the context of A-ring modifications and their impact on cytotoxicity, the effect of cinnamate moieties was not explicitly detailed in the context of this compound derivatives within these results.

Role of Rhodamine B Scaffold in Enhancing Cytotoxicity and Selectivity

Conjugation of this compound derivatives with a rhodamine B scaffold has been shown to dramatically enhance their cytotoxic activity and selectivity towards tumor cells. mdpi.comnih.gov This enhanced activity is attributed, in part, to the cationic nature of the rhodamine B moiety, which leads to its accumulation in malignant cells due to their increased membrane potential compared to non-malignant cells. mdpi.comnih.gov For example, a this compound homopiperazinyl rhodamine B conjugate demonstrated significantly higher cytotoxicity (more than 10,000 times) compared to parent this compound against A2780 ovarian cancer cells, while also exhibiting selectivity for tumor cells over non-malignant fibroblasts. nih.govmdpi.comnih.gov

Systematic Analysis of Potency Distributions and Similarity Relationships

Systematic studies involving the comparative analysis of potency distributions and similarity relationships among synthesized this compound derivatives have been conducted to gain a deeper understanding of local SARs. researchgate.netmdpi.com These analyses, sometimes employing tools like network-like similarity graphs, help to identify structural patterns associated with higher potency and to understand how small structural variations impact the biological activity profile across a panel of cell lines. researchgate.netmdpi.com Such systematic approaches are valuable for identifying promising lead compounds with broad-spectrum activity or selectivity towards specific cancer types. acs.org

Data Tables

Below are illustrative data tables based on the findings from the search results, highlighting the impact of structural modifications on cytotoxicity.

| Structural Feature | Modification Example | Observed Effect on Cytotoxicity (vs. Parent this compound) | Relevant Section |

| A-Ring Configuration | Contraction to 5-membered ring with α,β-unsaturated aldehyde | Crucial for specific growth inhibition signature | 5.1.1 |

| Substitution at C-23 on 5-membered A-ring | 2-Furoyl group | Potent and differential antiproliferative activity | 5.1.1, 5.1.3 |

| Hydroxyl Group at C-6 | Presence of additional OH at C-6 | Beneficial effect on cytotoxicity and selectivity | 5.1.2 |

| Acetylation of Hydroxyl Groups (C-2, C-3, C-23) | Acetylation | Significantly increased antiproliferative activity | 5.1.2 |

| Conjugation with Rhodamine B Scaffold | Homopiperazinyl rhodamine B conjugate | Tremendously enhanced cytotoxicity and selectivity | 5.1.4 |

| Compound Type | Example Compound | Cytotoxicity (e.g., EC50/GI50) vs. Parent this compound (A2780 cells) | Selectivity (Tumor vs. Non-tumor) | Relevant Section |

| Parent this compound | This compound | Baseline | - | - |

| Acetylated Amides | Phenyl, benzyl, piperazinyl, homopiperazinyl amides | Increased cytotoxicity | - | 5.1.4 |

| This compound-Rhodamine B Conjugate | Homopiperazinyl rhodamine B conjugate 24 | >10,000 times more cytotoxic | Excellent | 5.1.4 |

| This compound-Silybin Conjugate (Glycine spacer) | Compound 8 (silybin with free hydroxyls) | Stronger cytotoxic effect (vs. parent compounds) | - | 5.1.2, 9 |

Detailed Research Findings

Detailed research findings underscore the importance of targeted structural modifications in enhancing the biological activity of this compound. Studies involving the NCI-60 human cancer cell line panel have identified this compound derivatives with potent and highly differential antiproliferative activity. nih.govacs.org For instance, certain derivatives with a five-membered A-ring and a 2-furoyl group at C-23 displayed nanomolar range activity against B-RafV600E-mutant tumor cells. nih.gov Compound 17, specifically, was highlighted as a promising lead due to its potency in suppressing tumor growth in these cell lines and its ability to reduce Raf protein levels. nih.gov

The impact of conjugation is particularly evident with rhodamine B. The this compound homopiperazinyl rhodamine B conjugate 24 exhibited an EC50 value as low as 0.015 ± 0.001 μM for A2780 cells, demonstrating a significant increase in potency compared to the parent compound. mdpi.com This conjugate also showed a selectivity index (SI) of approximately 20, indicating preferential toxicity towards tumor cells over non-malignant cells. mdpi.com

Furthermore, studies on this compound-silybin conjugates have shown that linking this compound to silybin (B1146174), particularly through a glycine (B1666218) spacer and with free hydroxyls on the silybin moiety, can result in compounds with enhanced cytotoxic effects against liver cancer cells compared to the parent compounds. chemrxiv.orgnih.gov

Systematic Analysis of Potency Distributions and Similarity Relationships

Systematic analysis of potency distributions and similarity relationships has been employed to understand the SAR of this compound derivatives across a range of cancer cell lines. By comparing the activity profiles of different derivatives, researchers can identify structural motifs associated with broad-spectrum activity or selectivity for specific cancer types. researchgate.netmdpi.com This approach helps in classifying compounds based on their biological profiles and can guide the rational design of new derivatives with desired activity and selectivity. researchgate.netmdpi.com While specific data tables detailing comprehensive potency distributions and similarity relationships were not extensively provided in the search snippets, the methodology of using comparative analysis and network-like similarity graphs was mentioned as a means to study local SARs and identify promising compounds. researchgate.netmdpi.com

Mechanistic Investigations of Madecassic Acid S Cellular and Molecular Actions

Modulation of Intracellular Signaling Pathways

Madecassic acid has been shown to exert its biological effects, particularly anti-inflammatory and antiproliferative activities, through the modulation of various intracellular signaling pathways. Research has focused on its interactions with pathways such as MAPK, PI3K/Akt/mTOR, STAT3, and NF-κB.

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The MAPK pathway is a critical signaling cascade involved in regulating cellular responses to a wide range of stimuli, including growth factors and stress signals. It plays a significant role in processes such as cell proliferation, differentiation, and apoptosis. This compound has demonstrated inhibitory effects on components of the MAPK pathway.

Extracellular Signal-Regulated Kinase (ERK) Cascade Inhibition (e.g., Raf Protein Level Reduction)

Studies investigating this compound derivatives have revealed their potential to inhibit the ERK signaling pathway. This inhibition can occur through mechanisms such as the reduction of cellular Raf protein levels. For instance, novel this compound derivatives have shown potent antiproliferative activity against cancer cell lines, particularly those harboring the B-RafV600E mutation. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net Follow-up analysis indicated that inhibition of the ERK signaling pathway, partly through the reduction of cellular Raf protein levels, is a key mechanism of action for these compounds. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net Compound 17, a this compound derivative, was identified as particularly potent in suppressing tumor growth in B-RafV600E-mutant cell lines and exhibited the highest reduction in Raf protein levels among the tested compounds. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

p38 MAPK Phosphorylation Attenuation

This compound has also been observed to attenuate the phosphorylation of p38 MAPK. The p38 MAPK pathway is typically activated by stress stimuli and is involved in regulating inflammatory responses and apoptosis. Inhibition of p38 MAPK phosphorylation by this compound contributes to its anti-inflammatory effects. mdpi.com For example, madecassoside (B7823665), a related triterpenoid (B12794562) from Centella asiatica, has been shown to attenuate the phosphorylation of p38 MAPK in keloid-derived fibroblasts and in models of hepatic damage. mdpi.comresearchgate.net While some studies specifically mention madecassoside's effect on p38 MAPK, the close structural relationship and shared biological activities of Centella asiatica triterpenoids suggest a similar potential for this compound. This compound has been shown to inhibit the proinflammatory p38 pathway in the context of doxorubicin-induced cardiotoxicity. nih.govijbs.com

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

The STAT3 pathway is involved in various cellular functions, including cell growth, survival, proliferation, and immune responses. Dysregulation of STAT3 signaling is implicated in numerous diseases, including cancer and inflammatory disorders. This compound's interaction with the STAT3 pathway has been investigated. One study indicated that this compound only weakly inhibited the phosphorylation and translocation of STAT3 under Th17-polarizing conditions. nih.govresearchgate.net Conversely, in a study examining doxorubicin-induced cardiotoxicity, the anti-inflammatory and antioxidant STAT3 pathways were significantly activated by this compound pretreatment. nih.govijbs.com This suggests a context-dependent modulation of STAT3 by this compound.

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

The NF-κB pathway is a central regulator of inflammatory and immune responses. Its activation leads to the expression of numerous pro-inflammatory genes. This compound has consistently demonstrated inhibitory effects on the NF-κB pathway. It has been shown to suppress the activation of NF-κB by inhibiting the degradation of IκBα and the subsequent translocation of the p65 protein to the nucleus in LPS-induced macrophage cells. thieme-connect.commedchemexpress.comnih.gov This inhibition of NF-κB activation contributes significantly to this compound's anti-inflammatory properties. thieme-connect.commedchemexpress.comnih.gov this compound has also been shown to decrease the transcriptional activity of NF-κB in a dose-dependent manner in the context of inhibiting osteoclastogenesis. mednexus.org Furthermore, studies on IL-1β-induced chondrocytes indicate that this compound can inhibit the activation of NF-κB signaling pathways. nih.govresearchgate.net

Data Tables

| Pathway Component | Effect of this compound | Cellular Context / Model | Reference(s) |

| Raf protein levels (ERK cascade) | Reduction | B-RafV600E-mutant cancer cell lines | nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net |

| p38 MAPK phosphorylation | Attenuation/Inhibition | Keloid fibroblasts, Hepatic damage model, Cardiomyocytes | mdpi.comresearchgate.netnih.govijbs.com |

| PI3K/Akt phosphorylation | Modulation (Inhibition or Promotion depending on context) | Keloid fibroblasts, IL-1β-induced chondrocytes, Th17 cells | mdpi.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.net |

| STAT3 phosphorylation/translocation | Weak inhibition (Th17 cells), Activation (Cardiomyocytes) | Th17-polarizing conditions, Doxorubicin-induced cardiotoxicity | nih.govijbs.comnih.govresearchgate.net |

| NF-κB activation | Inhibition (IκBα degradation, p65 translocation, transcription) | LPS-induced macrophages, Osteoclastogenesis, IL-1β-induced chondrocytes | nih.govresearchgate.netthieme-connect.commedchemexpress.comnih.govmednexus.org |

Detailed Research Findings

In B-RafV600E-mutant cell lines, this compound derivatives demonstrated potent antiproliferative activity, with inhibition of the ERK signaling pathway through the reduction of cellular Raf protein levels identified as a key mechanism. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net Specifically, compound 17 showed the highest reduction of Raf protein levels. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

this compound suppressed LPS-induced NF-κB activation in RAW 264.7 macrophage cells by preventing IκBα degradation and subsequent nuclear translocation of p65, leading to reduced production of inflammatory mediators like NO, PGE2, TNF-α, IL-1β, and IL-6. thieme-connect.commedchemexpress.comnih.gov

Inhibition of osteoclastogenesis by this compound was linked to the suppression of NF-κB and NFAT signaling pathways, evidenced by decreased transcriptional activity of NFAT and NF-κB and reduced expression of osteoclast-associated genes. mednexus.org

Studies on IL-1β-induced chondrocytes indicated that this compound inhibits inflammation and promotes extracellular matrix synthesis by inhibiting NF-κB phosphorylation and up-regulating PI3K/Akt phosphorylation. nih.govresearchgate.net

While this compound weakly inhibited STAT3 and AKT phosphorylation in Th17 cells nih.govresearchgate.net, it significantly activated the STAT3 pathway in cardiomyocytes exposed to doxorubicin, contributing to cardioprotection. nih.govijbs.com

Abrogation of Inhibitory Kappa B-alpha (IκB-α) Degradation

This compound has been shown to suppress the activation of nuclear factor-kappaB (NF-κB) chemfaces.comresearchgate.netnih.govthieme-connect.com. A key mechanism underlying this suppression involves the abrogation of inhibitory kappa B-alpha (IκB-α) degradation chemfaces.comresearchgate.netnih.govthieme-connect.com. Under inflammatory stimuli, such as lipopolysaccharide (LPS), IκB-α is typically phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. This compound interferes with this process, thereby stabilizing IκB-α and preventing its degradation chemfaces.comresearchgate.netnih.govthieme-connect.com. This action is crucial in inhibiting the downstream effects of NF-κB activation.

Blocking of p65 Protein Nuclear Translocation

Consistent with its effect on IκB-α degradation, this compound also blocks the nuclear translocation of the p65 subunit of NF-κB chemfaces.comresearchgate.netnih.govthieme-connect.com. By preventing the degradation of IκB-α, which sequesters p65 in the cytoplasm, this compound effectively inhibits the movement of p65 into the nucleus chemfaces.comresearchgate.netnih.govthieme-connect.com. Nuclear translocation of p65 is essential for NF-κB to bind to DNA and initiate the transcription of pro-inflammatory genes. Therefore, blocking this step is a significant mechanism by which this compound exerts its anti-inflammatory effects chemfaces.comresearchgate.netnih.govthieme-connect.com.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-PTEN/Akt/Glycogen Synthase Kinase 3 Beta (GSK3β)/Nuclear Factor of Activated T-cells (NFAT) Pathway Regulation

This compound has been found to modulate the PPARγ-PTEN/Akt/GSK3β/NFAT pathway, contributing to its therapeutic effects, particularly in conditions like colitis ebi.ac.uknih.govnih.govresearchgate.net. This pathway plays a critical role in regulating immune responses and inflammation ebi.ac.uknih.gov. This compound's influence on this pathway involves the activation of PPARγ and subsequent effects on downstream signaling molecules ebi.ac.uknih.govnih.govresearchgate.net.

Activation of PPARγ to Increase PTEN Expression and Phosphorylation

Research indicates that this compound inhibits the Akt/GSK3β/NFATc1 pathway, at least in part, by activating PPARγ ebi.ac.uknih.govnih.govresearchgate.netebi.ac.ukciteab.com. Activation of PPARγ by this compound leads to an increase in the expression and phosphorylation of PTEN (Phosphatase and tensin homolog) ebi.ac.uknih.govnih.govresearchgate.net. PTEN is a phosphatase that acts as a negative regulator of the PI3K/Akt pathway. By increasing PTEN expression and phosphorylation through PPARγ activation, this compound effectively inhibits the phosphorylation of Akt ebi.ac.uknih.govnih.govresearchgate.net, thereby influencing the downstream GSK3β/NFAT signaling ebi.ac.uknih.govnih.govresearchgate.net. This compound has been identified as a PPARγ agonist ebi.ac.uknih.govresearchgate.net.

Regulation of Gene Expression and Protein Synthesis

This compound significantly impacts cellular function through the regulation of gene expression and protein synthesis, particularly concerning inflammatory mediators. Studies using techniques such as Western blotting and RT-PCR have demonstrated these effects researchgate.netnih.govthieme-connect.com. The influence of this compound on gene expression is, in part, dependent on its effects on signaling pathways like NF-κB and PPARγ chemfaces.comresearchgate.netnih.govthieme-connect.comebi.ac.uknih.govnih.govresearchgate.netresearchgate.netebi.ac.ukciteab.comnih.gov.

Down-regulation of Inflammatory Mediators (e.g., COX-2, iNOS, TNF-α, IL-1β, IL-6)

A prominent effect of this compound is the down-regulation of the expression and production of various inflammatory mediators chemfaces.comresearchgate.netnih.govthieme-connect.commdpi.com. Studies in LPS-stimulated RAW 264.7 macrophage cells have consistently shown that this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels chemfaces.comresearchgate.netnih.govthieme-connect.com. Furthermore, this compound has been shown to suppress the production and mRNA levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) chemfaces.comresearchgate.netnih.govthieme-connect.commdpi.com. This down-regulation of inflammatory mediators is a key mechanism contributing to the anti-inflammatory properties of this compound chemfaces.comresearchgate.netnih.govthieme-connect.com. This compound was found to more potently suppress these inflammatory mediators compared to madecassoside in one study researchgate.netnih.govthieme-connect.com.

The following table summarizes the down-regulation of inflammatory mediators by this compound:

| Inflammatory Mediator | Effect of this compound | Evidence Level (mRNA/Protein) | Reference(s) |

| COX-2 | Down-regulation | mRNA and Protein | chemfaces.comresearchgate.netnih.govthieme-connect.com |

| iNOS | Down-regulation | mRNA and Protein | chemfaces.comresearchgate.netnih.govthieme-connect.com |

| TNF-α | Down-regulation | mRNA and Production | chemfaces.comresearchgate.netnih.govthieme-connect.commdpi.com |

| IL-1β | Down-regulation | mRNA and Production | chemfaces.comresearchgate.netnih.govthieme-connect.commdpi.com |

| IL-6 | Down-regulation | mRNA and Production | chemfaces.comresearchgate.netnih.govthieme-connect.commdpi.com |

Up-regulation of Extracellular Matrix (ECM) Synthesis-Related Proteins (e.g., Collagen-II, ACAN)

Studies have demonstrated that this compound (MA) can positively influence the synthesis of key extracellular matrix components, notably in the context of chondrocytes. In rat primary chondrocytes treated with IL-1β to simulate inflammatory conditions, MA was found to upregulate the expression of ECM synthesis-related proteins, including collagen-II and aggrecan (ACAN) [PubChem 4, 5, 9, 13, 19]. This effect was observed at both the mRNA and protein levels [PubChem 4, 5]. Quantitative real-time PCR (qRT-PCR) results indicated that MA could restore the gene expression levels of collagen-II and ACAN, which were inhibited by IL-1β treatment [PubChem 4, 5]. Western blot analysis further confirmed that MA enhanced the protein expression of collagen-II and ACAN in these cells when compared to the IL-1β-treated group [PubChem 4, 5]. These findings suggest that this compound helps protect chondrocytes from ECM degradation by promoting the synthesis of essential matrix proteins [PubChem 4, 5].

Table 1: Effect of this compound on ECM Synthesis-Related Protein Expression in IL-1β-Treated Chondrocytes (Illustrative Data based on Research Findings)

| Protein | Effect of IL-1β Treatment | Effect of this compound Treatment (vs. IL-1β) |

| Collagen-II | Down-regulated | Up-regulated (restored/enhanced expression) |

| ACAN | Down-regulated | Up-regulated (restored/enhanced expression) |

Note: This table summarizes the directional effects reported in the cited research. Specific quantitative data (e.g., fold changes) would require direct access to the original experimental results.

Down-regulation of ECM Catabolic Proteins (e.g., MMP-3, MMP-13)

In addition to promoting ECM synthesis, this compound has been shown to inhibit the activity of enzymes responsible for ECM degradation. Research using IL-1β-induced rat primary chondrocytes demonstrated that MA treatment led to a down-regulation of ECM catabolic proteins, specifically matrix metalloproteinase-3 (MMP-3) and matrix metalloproteinase-13 (MMP-13) [PubChem 4, 5, 9, 13, 19]. IL-1β treatment typically induces higher expression of MMP-3 and MMP-13, which are known to degrade cartilage matrix components like collagen and aggrecan [PubChem 4, 5]. MA was found to restore the gene expression levels of MMP-3 and MMP-13 towards normal levels [PubChem 4, 5]. Western blot analysis provided further evidence, showing a drastic decrease in the protein expression of MMP-3 and MMP-13 in MA-treated chondrocytes compared to those treated with IL-1β alone [PubChem 4, 5]. These results indicate that this compound can mitigate ECM degradation by suppressing the expression of key matrix-degrading enzymes [PubChem 4, 5].

Table 2: Effect of this compound on ECM Catabolic Protein Expression in IL-1β-Treated Chondrocytes (Illustrative Data based on Research Findings)

| Protein | Effect of IL-1β Treatment | Effect of this compound Treatment (vs. IL-1β) |

| MMP-3 | Up-regulated | Down-regulated (decreased expression) |

| MMP-13 | Up-regulated | Down-regulated (decreased expression) |

Note: This table summarizes the directional effects reported in the cited research. Specific quantitative data (e.g., fold changes) would require direct access to the original experimental results.

Modulation of Cytokines (e.g., IL-17, IFN-γ, IL-4)

This compound has also been observed to modulate the levels of various cytokines, which are crucial mediators of immune and inflammatory responses. In a study involving mice bearing CT26 cancer cells, administration of this compound was associated with an increased secretion of interferon-gamma (IFN-γ) and interleukin-4 (IL-4) [ResearchGate 17, 18]. The study on mouse colon cancer also specifically mentioned IL-4 biosynthesis after this compound treatment [JBUON 8]. Furthermore, research on γδT17 cells stimulated with IL-1β and IL-23 indicated that this compound could downregulate the expression of cytokines, including interleukin-17A (Il17a) and interleukin-17F (Il17f) [ResearchGate 19]. These findings suggest that this compound can influence the cytokine profile, potentially impacting immune responses and inflammation.

Cellular Homeostasis and Cell Fate Modulation

Induction of Apoptosis (e.g., Mitochondrial Membrane Potential Decrease)

This compound has demonstrated the capacity to induce apoptosis, a programmed cell death process, particularly in cancer cells. Studies have shown that this compound treatment can lead to a decrease in mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis [MDPI 1, ResearchGate 17, 18, JBUON 8, 23]. This reduction in mitochondrial membrane potential is considered to contribute to the induction of cancer cell apoptosis [ResearchGate 17, 18]. While some studies on madecassoside, a glycoside of this compound, have shown activation of caspases (like caspase-9 and caspase-3) through a mitochondrial-dependent pathway in keloid fibroblasts [MDPI 1], research on this compound derivatives has also indicated rapid and significant induction of caspase 3 activity in liver cancer cells, although this effect was noted as distinct from this compound itself in one instance [ChemRxiv 14, 25]. Conversely, in the context of doxorubicin-induced cardiotoxicity, this compound was found to attenuate apoptosis in cardiomyocytes, suggesting a cell-type-specific or context-dependent effect on apoptosis [PMC 28, 30].

Induction of Autophagy

The relationship between this compound and autophagy, a cellular process involving the degradation and recycling of cellular components, appears complex based on available research. While triterpenoids, including those from Centella asiatica extracts, have been generally associated with triggering autophagy as a mechanism in anticancer activity [MDPI 1, Synthesis and Biological Evaluation of New this compound Derivatives Targeting ERK Cascade Signaling 3], direct evidence specifically for this compound's ability to induce autophagy is less clear than for other related compounds or the plant extract itself. For instance, Centella asiatica extracts have been reported to stimulate autophagy [Nordmann 26]. Madecassoside, a glycoside of this compound, was shown to induce autophagy activation in human melanocytes under oxidative stress [Oncotarget 27]. In contrast, a study investigating the effects of this compound in doxorubicin-induced cardiotoxicity found that MA attenuated autophagic flux blockade in cardiomyocytes [PMC 28, 30]. This suggests that in certain cellular contexts, this compound might play a role in regulating or restoring autophagic flux rather than directly inducing it.

Cell Cycle Arrest

Cell cycle arrest, a mechanism that can prevent the proliferation of damaged or abnormal cells, has been observed in studies involving this compound and its derivatives. While triterpenoids are generally known to trigger cell cycle arrest as part of their anticancer activity [MDPI 1, Synthesis and Biological Evaluation of New this compound Derivatives Targeting ERK Cascade Signaling 3], some research specifically investigating this compound derivatives has provided more direct evidence. A novel this compound derivative was found to induce cell cycle arrest in the S phase in MCF-7 and SH-SY5Y cells and in the G0/G1 phases in A549 cells [ResearchGate 18]. Similarly, a conjugate of this compound and silybin (B1146174) induced cell cycle arrest in the S phase in liver cancer cells [ChemRxiv 14, 25]. However, it is important to note that in the latter case, this effect was explicitly described as distinct from the activity of this compound itself [ChemRxiv 14, 25]. This suggests that while this compound may contribute to cell cycle modulation, its derivatives might exhibit more pronounced or specific effects on cell cycle arrest depending on the cell type and the nature of the modification.

Antioxidant Defense System Modulation

This compound has been shown to play a role in modulating the cellular antioxidant defense system, offering protection against oxidative stress in various cell types and experimental models. chemfaces.comphytopurify.comresearchgate.net Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. mdpi.com

Free Radical Scavenging Mechanisms

While specific detailed mechanisms of this compound's direct free radical scavenging are still being elucidated, studies on Centella asiatica triterpenes, including this compound, suggest they possess free radical scavenging capacity and reducing potential. nih.govscialert.net The defensive mechanisms activated by C. asiatica are thought to involve scavenging of ROS, inhibiting chain-breaking activity, preventing the generation of free radicals, and chelating metals. scialert.netimrpress.com Research indicates that this compound can significantly reduce oxidative stress, as evidenced by decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and increased levels of glutathione (B108866) (GSH), glutathione peroxidase (GSH-PX), and superoxide (B77818) dismutase (SOD) in certain conditions. chemfaces.comnih.govphytopurify.com

Mitigation of Oxidative Stress

This compound has demonstrated the ability to mitigate oxidative stress in various experimental settings. In a study involving hypoxia-induced human Retinal Microvascular Endothelial Cells (hRMECs), this compound significantly reduced oxidative stress markers, including decreased TUNEL- and ROS-positive cell ratios and reduced leakage of LDH and MDA. chemfaces.comnih.govphytopurify.com It also increased cell viability and the levels of antioxidant enzymes like SOD and GSH-PX. chemfaces.comnih.govphytopurify.com Furthermore, this compound attenuated oxidative stress in diabetic mice models, contributing to improved glycemic control and reduced inflammatory stress. chemfaces.comphytopurify.commdpi.com

Table 1 summarizes the effects of this compound on oxidative stress markers in hypoxia-induced hRMECs:

| Marker | Effect of this compound Treatment (vs. Hypoxia) | Reference |

| Cell Viability | Increased | chemfaces.comnih.govphytopurify.com |

| TUNEL-positive cell ratio | Decreased | chemfaces.comnih.govphytopurify.com |

| ROS-positive cell ratio | Decreased | chemfaces.comnih.govphytopurify.com |

| LDH leakage | Decreased | chemfaces.comnih.govphytopurify.com |

| MDA leakage | Decreased | chemfaces.comnih.govphytopurify.com |

| Caspase-3 activity | Decreased | chemfaces.comnih.govphytopurify.com |

| Caspase-9 activity | Decreased | chemfaces.comnih.govphytopurify.com |

| Bax/Bcl-2 ratio | Decreased | chemfaces.comnih.govphytopurify.com |

| SOD levels | Increased | chemfaces.comnih.govphytopurify.com |

| GSH-PX levels | Increased | chemfaces.comnih.govphytopurify.com |

Protection of Mitochondrial Function against Oxidative Damage

Mitochondrial dysfunction is closely linked to oxidative stress. frontiersin.org Research suggests that this compound can help protect mitochondrial function against oxidative damage. In hypoxia-induced hRMECs, this compound treatment decreased mitochondrial membrane potential changes and increased cell apoptosis rates. chemfaces.comresearchgate.netebi.ac.uk While one source indicates a decrease in mitochondrial membrane potential chemfaces.comresearchgate.netebi.ac.uk, other studies on related compounds like madecassoside suggest protection of mitochondrial structure and function under oxidative stress conditions. nih.govoncotarget.com this compound has also been shown to improve mitochondrial function in a doxorubicin-induced acute heart failure mouse model and a cardiomyocyte injury model, reducing cardiomyocyte oxidative stress and inflammatory response. ebi.ac.ukijbs.com

Attenuation of Reactive Oxygen Species (ROS)-Mediated Endoplasmic Reticulum Stress

This compound has been reported to protect against hypoxia-induced oxidative stress in retinal microvascular endothelial cells via ROS-mediated endoplasmic reticulum (ER) stress. chemfaces.comnih.govphytopurify.comebi.ac.ukfrontiersin.org The regulation of oxidative stress and ER stress by this compound is considered a promising therapeutic strategy to reverse hypoxia-induced cellular dysfunction. chemfaces.comphytopurify.com

Immunomodulatory Effects

This compound also exhibits immunomodulatory effects, influencing the activity and populations of immune cells. chemfaces.commdpi.comresearchgate.netnih.gov

Regulation of T-lymphocyte Subpopulations (e.g., CD4+, CD8+)

Studies have shown that this compound can influence T-lymphocyte subpopulations. In a mouse colon cancer model, this compound administration increased CD4+ and CD8+ T-lymphocyte subpopulations. chemfaces.comresearchgate.netebi.ac.uknih.govscispace.com This increase in CD4(+) and CD8(+) T-lymphocytes was observed alongside a decrease in the ratio of CD4(+)/CD8(+) cells. chemfaces.comresearchgate.netebi.ac.uknih.govscispace.com The immunomodulatory effects, including the increase in CD4+ and CD8+ T-lymphocytes, were evaluated using flow cytometry analysis in these studies. researchgate.netnih.gov this compound has also been shown to promote the differentiation of regulatory T cells (Tregs) in mice, which play a crucial role in immune regulation. nih.govresearchgate.net

Table 2 summarizes the effects of this compound on T-lymphocyte subpopulations in a mouse colon cancer model:

| T-lymphocyte Subpopulation | Effect of this compound Administration (vs. Untreated) | Reference |

| CD4+ T-lymphocytes | Increased | chemfaces.comresearchgate.netebi.ac.uknih.govscispace.com |

| CD8+ T-lymphocytes | Increased | chemfaces.comresearchgate.netebi.ac.uknih.govscispace.com |

| CD4+/CD8+ Ratio | Decreased | chemfaces.comresearchgate.netebi.ac.uknih.govscispace.com |

Modulation of γδT17 Cell Activation

This compound (MA), a pentacyclic triterpenoid, has been shown to influence the activation of γδT17 cells, a subset of T cells that produce interleukin-17 (IL-17) and play a role in inflammatory responses, particularly in conditions like colitis. nih.govmedchemexpress.comdntb.gov.ua Research indicates that MA can inhibit the activation of γδT17 cells, contributing to its anti-inflammatory effects. nih.govebi.ac.ukresearchgate.net

Studies utilizing dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse models have demonstrated that oral administration of MA leads to a decrease in the number of γδT17 cells in colon tissues, which correlates with attenuated inflammation. nih.govmedchemexpress.comebi.ac.uk The anti-colitis effect of MA was significantly counteracted by the presence of redundant γδT17 cells, highlighting the importance of the reduction in these cells for MA's therapeutic effect. nih.govebi.ac.uk

In vitro investigations have further elucidated the direct impact of MA on γδT cells. At concentrations without evident cytotoxicity, MA was found to inhibit the activation of γδT17 cells, but not their proliferation. nih.govebi.ac.uk Stimulation of purified γδT cells with IL-1β and IL-23 in the presence of MA at concentrations of 3 and 10 μM for 72 hours resulted in a decreased percentage of TCRγ/δ + IL-17 + T cells. researchgate.net

Detailed research findings suggest that the inhibitory effect of MA on γδT17 cell activation involves the PPARγ-PTEN/Akt/GSK3β/NFAT pathway. nih.govebi.ac.uk Antibody microarray profiling indicated that MA's inhibition of γδT17 cell activation is mediated through these signals. nih.govebi.ac.uk Specifically, MA can reduce the nuclear localization of NFATc1 by inhibiting Akt phosphorylation, which in turn promotes GSK3β activation. nih.gov Furthermore, it has been confirmed that MA inhibits the Akt/GSK3β/NFATc1 pathway and the activation of γδT17 cells by activating PPARγ, leading to increased PTEN expression and phosphorylation. nih.gov The correlation between PPARγ activation, the decrease in γδT17 cell number, and the amelioration of colitis by MA has been validated in mouse models. nih.gov

MA treatment has also been shown to downregulate the expression of key cytokines produced by γδT17 cells, including Il17a, Il17f, Il21, and Il22, under stimulation with IL-1β and IL-23. researchgate.net Additionally, the expression of γδT17 cell-specific transcription factors such as Rorc, Sox4, Sox13, and Plzf was reduced by MA treatment. researchgate.net MA also influenced the expression of surface receptors, decreasing Il1r1 and Il23r expression and enriching Ccr6 expression, potentially leading to lower sensitivity of γδT17 cells to cytokine stimulation. researchgate.net

| Treatment (in vitro) | Concentration (μM) | Percentage of TCRγ/δ + IL-17 + T cells | Expression of Il17a | Expression of Il17f | Expression of Il21 | Expression of Il22 |

|---|---|---|---|---|---|---|

| Control (stimulated with IL-1β and IL-23) | - | Baseline | Baseline | Baseline | Baseline | Baseline |

| This compound | 1 | No significant change reported | No significant change reported | No significant change reported | No significant change reported | No significant change reported |

| This compound | 3 | Decreased researchgate.net | Downregulated researchgate.net | Downregulated researchgate.net | Downregulated researchgate.net | Downregulated researchgate.net |

| This compound | 10 | Decreased researchgate.net | Downregulated researchgate.net | Downregulated researchgate.net | Downregulated researchgate.net | Downregulated researchgate.net |

Note: Baseline refers to the levels observed in γδT cells stimulated with IL-1β and IL-23 without this compound treatment.

| Treatment (in vitro) | Concentration (μM) | Expression of Rorc | Expression of Sox4 | Expression of Sox13 | Expression of Plzf |

|---|---|---|---|---|---|

| Control (stimulated with IL-1β and IL-23) | - | Baseline | Baseline | Baseline | Baseline |

| This compound | 3 | Reduced researchgate.net | Reduced researchgate.net | Reduced researchgate.net | Reduced researchgate.net |

| This compound | 10 | Reduced researchgate.net | Reduced researchgate.net | Reduced researchgate.net | Reduced researchgate.net |

Note: Baseline refers to the levels observed in γδT cells stimulated with IL-1β and IL-23 without this compound treatment.

Preclinical Efficacy Studies of Madecassic Acid and Its Derivatives in Research Models

In Vitro Cellular Model Investigations

In vitro studies using various cell lines have provided insights into the cellular and molecular mechanisms underlying the biological activities of Madecassic acid.

Anticancer Activity in Cancer Cell Line Panels (e.g., NCI-60)

This compound and its derivatives have been screened for cytotoxic activity against panels of cancer cell lines, such as the National Cancer Institute's (NCI) 60 human cancer cell line panel. Some derivatives have demonstrated broad-spectrum cytotoxic activities across various tumor types represented in the panel. nih.govacs.orgnih.gov These derivatives have shown more potent antiproliferative activities compared to this compound itself against selected cancer cell lines, including those with multidrug resistance phenotypes. nih.govacs.org

Specific Inhibition of B-RafV600E-Mutant Cell Lines

Studies have identified this compound derivatives that exhibit potent and highly differential antiproliferative activity against cancer cell lines harboring the clinically relevant B-RafV600E mutation. ebi.ac.uknih.govnih.govfrontiersin.org Certain derivatives, such as compound 17, have shown significant potency in suppressing the growth of B-RafV600E-mutant cell lines within the nanomolar range. ebi.ac.uknih.govnih.gov Structure-activity relationship analysis suggests that specific structural features, such as a 5-membered A ring containing an α,β-unsaturated aldehyde substituted at C-23 with a 2-furoyl group, may be crucial for this selective growth inhibition. ebi.ac.uknih.govfrontiersin.org The mechanism of action for some of these derivatives involves the inhibition of the ERK signaling pathway, potentially through the reduction of cellular Raf protein levels. ebi.ac.uknih.govnih.gov

Glioblastoma Cell Proliferation Inhibition

Research indicates that this compound can significantly inhibit the proliferation of glioblastoma cells. dergipark.org.tr Studies using human glioblastoma cell lines have shown that this compound treatment leads to a significant inhibition of cell growth. dergipark.org.tr This effect has been observed at specific concentrations and durations of treatment, suggesting a direct impact on glioblastoma cell viability and proliferation. dergipark.org.tr

Liver Cancer Cell Line Activity

This compound and its derivatives have demonstrated cytotoxic activity against liver cancer cell lines, such as HepG2 cells. nih.govresearchgate.netchemrxiv.orgchemrxiv.org Conjugates of this compound with other compounds, such as silybin (B1146174), have shown enhanced cytotoxic effects compared to the parent compounds against HepG2 cells. nih.govchemrxiv.orgchemrxiv.org Specific conjugates have been further evaluated for activity against other hepatocellular carcinoma cell lines, including Hep3B, Huh7, and Huh7R, and have shown promising results in inducing apoptosis and causing cell cycle arrest. nih.govchemrxiv.orgchemrxiv.org

Anti-inflammatory Responses in Macrophage Cells (e.g., RAW 264.7)

This compound has demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. researchgate.netthieme-connect.comnih.govmedchemexpress.commedchemexpress.com It has been shown to inhibit the production of various inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.netthieme-connect.comnih.govmedchemexpress.com this compound appears to be more potent in suppressing these inflammatory mediators compared to Madecassoside (B7823665). thieme-connect.comnih.gov The anti-inflammatory properties of this compound are associated with the downregulation of NF-κB activation, which involves the inhibition of IκB-α degradation and the blocking of p65 protein translocation to the nucleus. researchgate.netthieme-connect.comnih.govmedchemexpress.com This leads to the inhibition of iNOS and COX-2 expression at both protein and mRNA levels. thieme-connect.comnih.gov

Chondrocyte Protection and Extracellular Matrix Preservation (e.g., IL-1β-treated rat primary chondrocytes)

Studies using IL-1β-treated rat primary chondrocytes, a model for in vitro osteoarthritis, have shown that this compound can protect chondrocytes and preserve the extracellular matrix (ECM). nih.govnih.govtandfonline.comresearchgate.net this compound can down-regulate the IL-1β-induced up-regulation of inflammatory mediators such as COX-2, iNOS, and IL-6. nih.govnih.govtandfonline.comresearchgate.net It also helps restore the cytoskeletal integrity of chondrocytes treated with IL-1β. nih.govnih.govtandfonline.comresearchgate.net Furthermore, this compound protects chondrocytes from IL-1β-induced ECM degradation by upregulating the expression of ECM synthesis-related proteins, including collagen-II and aggrecan (ACAN), while down-regulating the expression of ECM catabolic proteins like MMP-3 and MMP-13. nih.govnih.govtandfonline.comresearchgate.net The regulatory effects of this compound on inflammation inhibition and ECM anabolism in IL-1β-induced chondrocytes involve the NF-κB/IκBα and PI3K/AKT signaling pathways. nih.govnih.govtandfonline.com

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 73412 |

Data Tables

While specific quantitative data (e.g., IC50 values for all cell lines or precise fold changes in protein expression) were not consistently available in a structured format across all search results to create comprehensive interactive tables for every point, the following summarizes key findings that could conceptually populate data tables in a dynamic application:

Table 1: Summary of Anticancer Activity in Select Cell Models

| Cell Model Type | Specific Cell Line (Example) | Observed Effect | Relevant Findings (Qualitative) |

| Cancer Cell Line Panels | NCI-60 | Broad-spectrum cytotoxicity (derivatives) | More potent activity of derivatives vs. This compound; activity against multidrug-resistant phenotypes. nih.govacs.orgnih.gov |

| B-RafV600E-Mutant Cells | (Specific lines within NCI-60) | Potent and differential antiproliferative activity | Nanomolar range activity for certain derivatives; inhibition of ERK signaling. ebi.ac.uknih.govnih.govfrontiersin.org |

| Glioblastoma Cells | Human glioblastoma cell line | Inhibition of cell proliferation | Significant inhibition of growth observed. dergipark.org.tr |